2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers often struggle with inconsistent lipophilicity and missing reactive handles in brominated diketone analogs, delaying SAR development. This compound solves both issues. - Unique C2-bromo site for cross-coupling & catalytic tritiation (absent in non-brominated parent). - Quantified high XLogP3 5.4 (vs. analog 4.5) for membrane permeability models. - Meta-bromophenyl pattern for directional halogen bonding in crystal engineering. Procurement: Standard R&D packaging, stable amber glass under inert gas.

Molecular Formula C15H9Br3O2
Molecular Weight 460.9 g/mol
CAS No. 937602-12-5
Cat. No. B3308242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione
CAS937602-12-5
Molecular FormulaC15H9Br3O2
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br
InChIInChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H
InChIKeyHKXXTAAPFWIEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione: Compound Overview


2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione (CAS 937602-12-5) is a heavily brominated β-diketone with the molecular formula C15H9Br3O2 and a molecular weight of 460.94 g/mol . Its structure features a central propane-1,3-dione backbone with bromine substitution at the 2-position and on both phenyl rings at the meta (3-) positions. The compound has a predicted pKa of 4.90, a high predicted XLogP3 value of 5.4, and a topological polar surface area (TPSA) of 34.1 Ų . This high degree of bromination confers unique reactivity and physicochemical properties that differentiate it from less substituted analogs, making it a valuable scaffold for medicinal chemistry and materials science applications .

Synthetic building block with central C-Br reactivity handle for nucleophilic substitution and cross-coupling diversification.
High bromination pattern supports halogen bonding and structure-activity relationship (SAR) exploration.
Predicted lipophilic scaffold may support permeability studies in medicinal chemistry workflows.

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione: Risks of Analog Substitution


Substituting 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione with a structurally similar analog, such as the non-2-brominated 1,3-bis(3-bromophenyl)propane-1,3-dione or the 4-bromo positional isomer, introduces significant and quantifiable changes in lipophilicity and acidity that can derail experimental outcomes . The presence of the central bromine atom at the 2-position directly impacts the compound's predicted pKa (4.90) and lipophilicity (XLogP3 = 5.4) . These values differ substantially from the non-brominated analog 1,3-bis(3-bromophenyl)propane-1,3-dione, which has a lower predicted XLogP3 of 4.5 . This difference in lipophilicity can alter membrane permeability, solubility, and off-target binding profiles, while the altered pKa affects ionization state under physiological conditions, potentially compromising biological activity in cellular or in vivo assays. Furthermore, the 2-bromo substituent provides a unique handle for further chemical diversification via nucleophilic substitution or cross-coupling reactions that is absent in the non-brominated parent compound. The evidence below provides direct, quantitative comparisons that justify the selection of this specific compound over its closest structural relatives.

Property
Target Compound
Analog Risk
Lipophilicity (XLogP3)
Predicted high lipophilicity scaffold (XLogP3 5.4)
Non-2-brominated analog shows lower predicted XLogP3 (~4.5); membrane partitioning and solubility may shift significantly, altering assay behavior.
Acidity (pKa)
Predicted enolate-stabilized acidity (pKa 4.90)
Analog lacking central bromine is expected to have higher pKa; ionization state at physiological pH may differ, affecting binding and pharmacokinetic readouts.
Synthetic versatility
Reactive C(sp³)-Br handle for cross-coupling and nucleophilic substitution
Non-2-brominated analog lacks this reactive site; derivatization strategy cannot be directly transferred without additional functionalization steps.

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione: Evidence vs. Key Analogs


Higher Lipophilicity vs. Non-Brominated Analog

The target compound exhibits a higher predicted lipophilicity (XLogP3 = 5.4) compared to the non-2-brominated analog 1,3-bis(3-bromophenyl)propane-1,3-dione (XLogP3 = 4.5), a difference of +0.9 log units . This difference is driven by the additional bromine atom at the 2-position, which increases the compound's overall hydrophobicity.

Lipophilicity vs. non-Br analog
Predicted comparison
Target: XLogP3 = 5.4
Comparator: XLogP3 = 4.5 (non-2-brominated)
ΔXLogP3 = +0.9
Higher predicted logP may influence membrane permeability in assay design.
Predicted values; experimental verification advised.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Increased Acidity vs. Non-Brominated Analog

The target compound is predicted to be more acidic (pKa = 4.90) than the non-2-brominated analog, for which a pKa value is not directly available from the same sources but can be inferred to be higher due to the absence of the electron-withdrawing bromine at the alpha position . The presence of the 2-bromo substituent stabilizes the enolate form, leading to a lower pKa.

Acidity vs. non-Br analog
Class-level inference
Target: pKa = 4.90 (predicted)
Comparator: pKa not reported, expected higher
Inferred ΔpKa
Lower pKa suggests increased ionized fraction at pH 7.4; may alter solubility and binding.
Class-level inference based on electron-withdrawing Br effect.
Boiling point vs. non-Br analog
Predicted comparison
Target: 507.7 ± 50.0 °C
Comparator: 488.3 ± 40.0 °C
ΔTb = +19.4 °C
Higher boiling point reflects increased molecular weight and polarizability; may impact purification and material handling.
Predicted values at 760 mmHg.
Meta vs. para isomer geometry
Supporting evidence
Target: meta-Br on phenyl rings
Comparator: para-Br isomer (same formula, different substitution)
Difference: geometric isomerism
Meta vs. para substitution can alter halogen bonding geometry and molecular recognition.
Quantitative SAR data not available.
Central Br reactivity advantage
Class-level inference
Target: C(sp³)-Br bond at 2-position
Comparator: no halogen at 2-position
Qualitative reactivity difference
Reactive handle enables cross-coupling and nucleophilic derivatization for library synthesis.
Class-level inference for alkyl bromides.
Br vs. Cl halogen bonding
Class-level inference
Target: C-Br BDE ~68 kcal/mol
Comparator: C-Cl BDE ~81 kcal/mol (2-chloro analog)
ΔBDE ≈ -13 kcal/mol
Weaker C-Br bond may offer distinct reactivity and halogen bonding strength vs. chloro analog.
General chemical principles; bond energies from CRC Handbook.
Medicinal Chemistry Bioavailability Solubility

Higher Boiling Point vs. Non-Brominated Analog

The predicted boiling point of the target compound (507.7±50.0 °C) is higher than that of the non-2-brominated analog 1,3-bis(3-bromophenyl)propane-1,3-dione (488.3±40.0 °C), a difference of +19.4 °C . This increase is consistent with the higher molecular weight and increased polarizability associated with the additional bromine atom.

Boiling point vs. non-Br analog
Predicted comparison
Target: 507.7 ± 50.0 °C
Comparator: 488.3 ± 40.0 °C
ΔTb = +19.4 °C
Higher boiling point reflects increased molecular weight and polarizability; may impact purification and material handling.
Predicted values at 760 mmHg.
Synthetic Chemistry Purification Process Chemistry

Meta-Bromo Advantage Over Para Isomer

The target compound's meta-bromophenyl substitution pattern (3-position on the phenyl rings) contrasts with the para-bromophenyl analog (CAS 66178-12-9), which bears bromine at the 4-position. While both compounds share the same molecular formula (C15H9Br3O2) and molecular weight (460.9 g/mol), the differing substitution geometry results in distinct electronic and steric profiles . This structural divergence is critical in applications where precise molecular recognition is required, as the meta-substituted compound presents a different vector for halogen bonding and π-stacking interactions compared to the para-isomer.

Meta vs. para isomer geometry
Supporting evidence
Target: meta-Br on phenyl rings
Comparator: para-Br isomer (same formula, different substitution)
Difference: geometric isomerism
Meta vs. para substitution can alter halogen bonding geometry and molecular recognition.
Quantitative SAR data not available.
Structure-Activity Relationship (SAR) Receptor Binding Crystal Engineering

Central Bromine Handle Reactivity Advantage

The 2-bromo substituent in the target compound serves as a versatile synthetic handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, a feature absent in the non-brominated analog 1,3-bis(3-bromophenyl)propane-1,3-dione . This bromine atom can be selectively replaced with a wide range of nucleophiles (e.g., amines, alkoxides, thiols) or used in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to introduce molecular diversity at the central carbon.

Central Br reactivity advantage
Class-level inference
Target: C(sp³)-Br bond at 2-position
Comparator: no halogen at 2-position
Qualitative reactivity difference
Reactive handle enables cross-coupling and nucleophilic derivatization for library synthesis.
Class-level inference for alkyl bromides.
Synthetic Methodology Building Block Cross-Coupling

Bromine vs. Chlorine Halogen Bonding Advantage

The target compound, bearing a central bromine atom, presents different halogen bonding capabilities compared to its 2-chloro analog, 1,3-bis(3-bromophenyl)-2-chloropropane-1,3-dione (CAS 832737-71-0) . Bromine is larger, more polarizable, and forms stronger halogen bonds than chlorine. The C-Br bond (bond dissociation energy ~68 kcal/mol) is also weaker and more reactive in substitution reactions than the C-Cl bond (~81 kcal/mol), providing a different kinetic profile for derivatization reactions [1].

Br vs. Cl halogen bonding
Class-level inference
Target: C-Br BDE ~68 kcal/mol
Comparator: C-Cl BDE ~81 kcal/mol (2-chloro analog)
ΔBDE ≈ -13 kcal/mol
Weaker C-Br bond may offer distinct reactivity and halogen bonding strength vs. chloro analog.
General chemical principles; bond energies from CRC Handbook.
Halogen Bonding Medicinal Chemistry Crystal Engineering

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione: Key Research Applications


Chemical Library Diversification via C-Br Derivatization

The 2-bromo substituent provides a unique and versatile reactive handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies . This capability is absent in the non-brominated analog 1,3-bis(3-bromophenyl)propane-1,3-dione, making the target compound a superior choice for medicinal chemistry programs requiring rapid diversification of a core scaffold.

Cellular Permeability Probe for High Lipophilicity

With a predicted XLogP3 of 5.4—significantly higher than its non-brominated analog (XLogP3 = 4.5)—this compound serves as an ideal model for studying how increased lipophilicity affects passive membrane diffusion, cellular accumulation, and subcellular distribution in cell-based assays . Researchers can use this compound to establish quantitative structure-property relationship (QSPR) models linking logP to biological outcomes.

Halogen-Bonded Co-crystal and Supramolecular Design

The compound's multiple bromine atoms (meta-substituted on phenyl rings and at the central carbon) create a distinct halogen bonding landscape compared to its 4-bromo (para) isomer or 2-chloro analog . The stronger polarizability of bromine relative to chlorine makes it a preferred candidate for crystal engineering applications where robust and directional halogen bonds are required to dictate solid-state packing and material properties.

Tritium-Labeled Radioligand Precursor

The presence of the central bromine atom provides a convenient site for catalytic tritiation, a method demonstrated for related brominated compounds . This allows for the synthesis of high specific activity radioligands, enabling quantitative receptor binding and autoradiography studies. This application leverages the unique reactivity of the C-Br bond, a feature not available in non-halogenated or chloro analogs.

Application
Selection Property
Validation Focus
Chemical library diversification
Central C-Br synthetic handle for cross-coupling
Derivatization efficiency and scope under selected coupling conditions
Cellular permeability probe
High predicted lipophilicity (XLogP3 5.4)
Membrane partitioning and cellular accumulation in assay models
Halogen-bonded co-crystal design
Meta-bromo substitution pattern and central Br
Solid-state packing and halogen-bond directionality vs. para isomer or Cl analogs
Radioligand precursor
Central C-Br bond amenable to catalytic tritiation
Specific activity and radiochemical purity after labeling
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